molecular formula C22H22N6O3 B2965408 5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1112433-76-7

5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2965408
CAS No.: 1112433-76-7
M. Wt: 418.457
InChI Key: NKOSCGKYZRWGKL-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole-4-carboxamide core linked to a 5-methyl-1,3-oxazole moiety substituted with a 2-methoxyphenyl group. The N-(2-methylphenyl) group at the carboxamide position further modulates its physicochemical and biological properties.

Properties

IUPAC Name

5-amino-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-13-8-4-6-10-16(13)24-21(29)19-20(23)28(27-26-19)12-17-14(2)31-22(25-17)15-9-5-7-11-18(15)30-3/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOSCGKYZRWGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

  • Molecular Formula : C22H22N6O3
  • Molecular Weight : 418.4 g/mol
  • CAS Number : 1112433-76-7

The compound features a combination of functional groups including amino, oxazole, and triazole rings, which are known to contribute to various biological activities such as antimicrobial and anticancer effects.

Preliminary studies suggest that the biological activity of this compound may involve:

  • Protein Interactions : The compound likely interacts with specific protein targets through hydrogen bonding and hydrophobic interactions.
  • Immunomodulatory Effects : Similar compounds have shown potential in modulating immune responses, which could be a mechanism for this compound's activity.

Structure-Activity Relationship (SAR)

The structural features of this compound can be compared to other similar compounds to elucidate its biological activity.

Compound NameStructural FeaturesBiological Activity
5-amino-N-(4-chlorophenyl)-1H-triazole-4-carboxamideTriazole core with different substituentsAntimicrobial properties
5-bromo-N-(2-methoxyphenyl)-1H-triazoleSimilar triazole structure but lacks oxazoleAnticancer activity
5-cyclopropyl-N-(2-hydroxyethyl)-1H-triazoleContains cyclopropyl group instead of methylPotential enzyme inhibitor

The presence of both oxazole and triazole rings in this compound enhances its interaction potential with biological targets compared to others in its class.

Case Studies and Research Findings

Recent research has focused on the immunomodulatory properties of related isoxazole derivatives. For example, studies have shown that certain derivatives can inhibit humoral immune responses while stimulating specific phases of delayed-type hypersensitivity (DTH) responses in vivo. These findings suggest that the compound may have similar effects, warranting further investigation into its immunological applications .

In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce tumor necrosis factor-alpha (TNF α) production in human blood cultures. These effects indicate potential therapeutic applications in autoimmune diseases or cancer treatment .

Comparison with Similar Compounds

Structural Insights :

  • Electron-Donating Groups : Methoxy (target) vs. ethoxy () substituents influence electron density and binding interactions. Ethoxy groups may enhance lipophilicity (logP) but reduce metabolic stability compared to methoxy .
  • Bulkier Groups : The trimethoxyphenyl group in increases steric hindrance, which may affect binding to hydrophobic enzyme pockets.

Bioactivity and Structure-Activity Relationships (SAR)

  • highlights that structural similarity (e.g., triazole-oxazole hybrids) correlates with bioactivity clustering. For example, compounds with methoxy/ethoxy groups exhibit comparable inhibition profiles against lipoxygenases or kinases .
  • notes that minor structural changes (e.g., 2-methylphenyl vs. 4-methylphenyl) can create "activity cliffs," where small structural shifts lead to significant potency differences .
  • demonstrates that Tanimoto similarity indices >0.7 (e.g., between the target compound and analogues) predict overlapping bioactivity profiles, such as histone deacetylase (HDAC) inhibition .

Physicochemical Properties

  • Lipophilicity : The 2-methoxyphenyl group in the target compound likely results in a moderate logP (~3.5), whereas the trimethoxyphenyl analogue () may exhibit higher logP (~4.2) due to added hydrophobicity .
  • Solubility : Fluorine substitution () improves aqueous solubility compared to methyl groups, as seen in analogues with ClogP differences of ~0.5 units .

Computational and Analytical Comparisons

  • Similarity Metrics : Tanimoto and Dice indices () quantify structural overlap between the target compound and analogues. For example, the target and share a Tanimoto score >0.8, indicating high similarity in MACCS fingerprint patterns .
  • Crystallography : Tools like SHELXL () and WinGX () enable precise structural comparisons, critical for understanding conformational impacts of substituent changes .

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